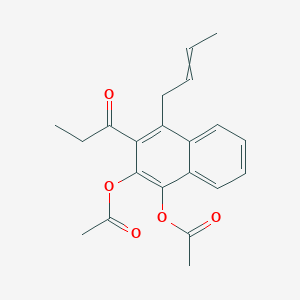
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate is an organic compound with a complex structure that includes a naphthalene core substituted with but-2-en-1-yl and propanoyl groups, and two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of substitution and addition reactions to introduce the but-2-en-1-yl and propanoyl groups. The final step usually involves acetylation to introduce the acetate groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double bonds to single bonds or reduce other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 4-(But-2-en-1-yl)-3-propanoylnaphthalene-1,2-diyl diacetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89510-22-5 |
|---|---|
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2-acetyloxy-4-but-2-enyl-3-propanoylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C21H22O5/c1-5-7-10-16-15-11-8-9-12-17(15)20(25-13(3)22)21(26-14(4)23)19(16)18(24)6-2/h5,7-9,11-12H,6,10H2,1-4H3 |
InChI-Schlüssel |
AGGZSRMPCWSKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


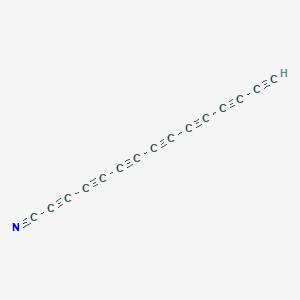
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

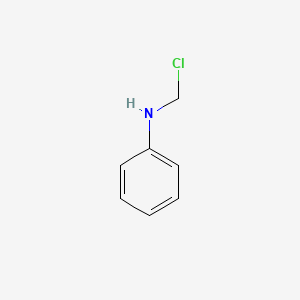
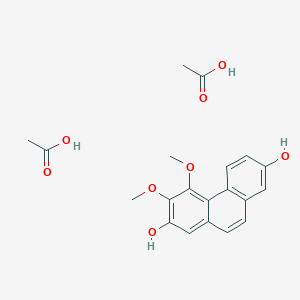
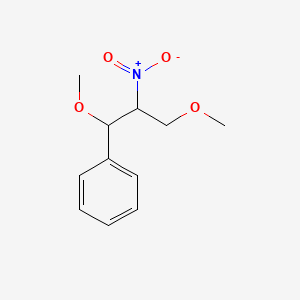
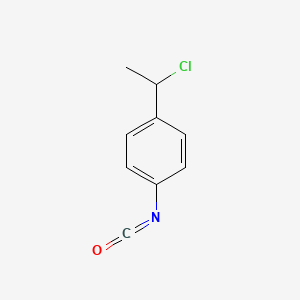
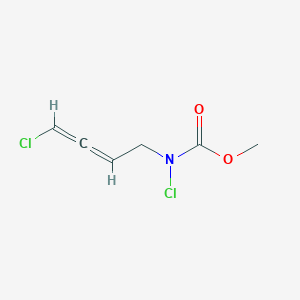
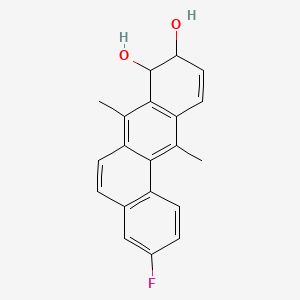
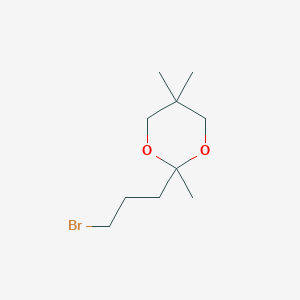
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
